REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[N:8]=[C:7]([Cl:9])[C:6]([C:10](Cl)=[O:11])=[CH:5][N:4]=1.C(OCC)C>O1CCOCC1>[Cl:2][C:3]1[N:8]=[C:7]([Cl:9])[C:6]([C:10]([NH2:1])=[O:11])=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid residue was partitioned between ethyl acetate (500 ml) and saturated aqueous sodium bicarbonate (500 ml)
|
Type
|
WASH
|
Details
|
the organic washed with saturated aqueous sodium bicarbonate (500 ml, ×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (sodium sulphate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
ADDITION
|
Details
|
the resulting suspension was treated under ultrasonic wave for 8 min
|
Duration
|
8 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl ether (50 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |